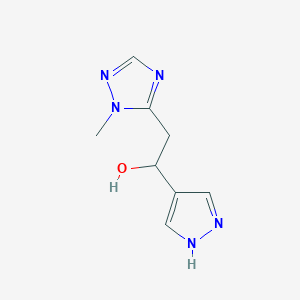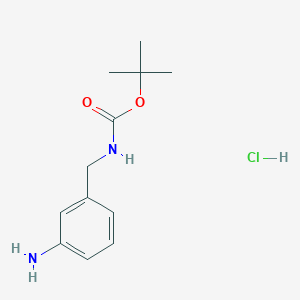
2,2,2-Trifluoro-1-(3-fluoro-5-isobutoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(3-fluoro-5-isobutoxyphenyl)ethanone is a fluorinated organic compound with the molecular formula C12H12F4O2 It is characterized by the presence of trifluoromethyl and fluoro substituents on a phenyl ring, along with an isobutoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3-fluoro-5-isobutoxyphenyl)ethanone typically involves the reaction of a fluoro-substituted phenyl compound with trifluoroacetyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoroacetyl chloride. The general reaction scheme is as follows:
Starting Material: 3-fluoro-5-isobutoxyphenyl compound.
Reagent: Trifluoroacetyl chloride (CF3COCl).
Base: Anhydrous potassium carbonate (K2CO3) or sodium hydride (NaH).
Solvent: Anhydrous dichloromethane (CH2Cl2).
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-1-(3-fluoro-5-isobutoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(3-fluoro-5-isobutoxyphenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-1-(3-fluoro-5-isobutoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluoro groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoro-1-(2-fluoro-3-isobutoxyphenyl)ethanone: Similar structure with a different position of the fluoro substituent.
2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone: Contains chloro substituents instead of fluoro and isobutoxy groups.
Uniqueness
2,2,2-Trifluoro-1-(3-fluoro-5-isobutoxyphenyl)ethanone is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of both trifluoromethyl and fluoro groups enhances its reactivity and potential for diverse applications.
Propriétés
Formule moléculaire |
C12H12F4O2 |
|---|---|
Poids moléculaire |
264.22 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-[3-fluoro-5-(2-methylpropoxy)phenyl]ethanone |
InChI |
InChI=1S/C12H12F4O2/c1-7(2)6-18-10-4-8(3-9(13)5-10)11(17)12(14,15)16/h3-5,7H,6H2,1-2H3 |
Clé InChI |
QUZZIHUBKLWWCO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=CC(=CC(=C1)C(=O)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6-Bromo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B13080284.png)




